molecular formula C15H10O3 B12528435 3-Acetyl-6H-benzo[c]chromen-6-one

3-Acetyl-6H-benzo[c]chromen-6-one

Cat. No.: B12528435
M. Wt: 238.24 g/mol
InChI Key: DUZHTHVSCRNOCI-UHFFFAOYSA-N
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Description

3-Acetyl-6H-benzo[c]chromen-6-one (CAS 1433988-15-8) is a versatile coumarin derivative that serves as a privileged scaffold in medicinal chemistry and pharmacological research. This compound belongs to a class of heterocyclic molecules containing a benzo-α-pyrone moiety, which are extensively investigated for their wide range of biological activities . The acetyl substituent at the 3-position makes it a highly valuable synthetic intermediate for various chemical transformations, including multicomponent reactions, cycloadditions, α-halogenation, aldol condensation, reduction, and 1,2-addition reactions . Researchers utilize this compound to synthesize diverse classes of molecules with potential antifungal, antimicrobial, anti-proliferative, and anti-inflammatory properties . Furthermore, the 6H-benzo[c]chromen-6-one core structure is a significant pharmacophore in developing selective estrogen receptor beta (ERβ) agonists, which are crucial for targeted therapeutic development . More recent research has also explored alkoxylated derivatives of this core structure as potential phosphodiesterase 2 (PDE2) inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's . The compound is supplied as a yellow to white solid with a melting point of 189-192 °C . It should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-acetylbenzo[c]chromen-6-one

InChI

InChI=1S/C15H10O3/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15(17)18-14(12)8-10/h2-8H,1H3

InChI Key

DUZHTHVSCRNOCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Sophisticated Structural Elucidation and Mechanistic Characterization of 3 Acetyl 6h Benzo C Chromen 6 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecular structure. While complete spectral data for the parent 3-Acetyl-6H-benzo[c]chromen-6-one is not extensively reported, detailed analyses of its halogenated derivatives provide a clear picture of the core structure's magnetic environment.

For instance, the ¹H NMR spectrum of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one in deuterated chloroform (B151607) (CDCl₃) shows a characteristic doublet for the acetyl methyl protons at δ 2.71 ppm with a J-coupling of 4.8 Hz. The aromatic protons appear in the range of δ 7.08 to 8.46 ppm, with coupling constants that help delineate their positions on the fused ring system.

In the case of various derivatives of 3-acetyl-6-bromo-2H-chromen-2-one , a closely related coumarin (B35378) structure, the acetyl methyl protons typically present as a singlet around δ 2.49-2.86 ppm in DMSO-d₆. mdpi.com The aromatic protons of these derivatives are observed in the δ 7.07–8.63 ppm region, with their specific shifts and multiplicities confirming the substitution patterns. mdpi.comnih.gov

¹³C NMR data further corroborates the assigned structures. For derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, characteristic peaks for the acetyl methyl carbon are found around δ 13.5-15.1 ppm. The carbonyl carbons (acetyl and lactone) and aromatic carbons are observed downfield, consistent with their electronic environments. mdpi.comresearchgate.net Similarly, for 3-alkoxy-6H-benzo[c]chromen-6-one derivatives, the lactone carbonyl carbon appears at approximately δ 161 ppm, while other aromatic and substituent carbons are assigned based on established chemical shift predictions and 2D NMR experiments. mdpi.com

Interactive Table: ¹H NMR Data for Selected 3-Acetyl-6H-benzo[c]chromen-6-one Derivatives

CompoundSolventAcetyl CH₃ (δ, ppm)Aromatic H (δ, ppm)Reference
3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-oneCDCl₃2.71 (d, J=4.8 Hz)7.08 - 8.46 (m) researchgate.net
3-(3-Benzoylisoxazole-4-carbonyl)-6-bromo-2H-chromen-2-oneDMSO-d₆Not specified7.14 - 8.61 (m) nih.gov
3-(Benzyloxy)-6H-benzo[c]chromen-6-oneDMSO-d₆No Acetyl Group7.07 - 8.31 (m) mdpi.com

Interactive Table: ¹³C NMR Data for Selected 3-Acetyl-6H-benzo[c]chromen-6-one Derivatives

CompoundSolventLactone C=O (δ, ppm)Acetyl C=O (δ, ppm)Acetyl CH₃ (δ, ppm)Reference
3-Methoxy-6H-benzo[c]chromen-6-oneDMSO-d₆160.96No Acetyl GroupNo Acetyl Group mdpi.com
3-(Sec-butoxy)-6H-benzo[c]chromen-6-oneDMSO-d₆160.97No Acetyl GroupNo Acetyl Group mdpi.com
Ethyl 5-((1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylateDMSO-d₆154.5161.7 (part of hydrazono linkage)15.1 mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive evidence for a molecule's three-dimensional structure, including bond lengths, bond angles, and solid-state packing. The crystallographic analysis of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one offers a precise model for the core benzo[c]chromen-6-one framework. researchgate.net

The analysis revealed that the compound crystallizes with two independent molecules in the asymmetric unit. The biphenyl (B1667301) lactone rings are essentially planar. In the crystal structure, molecules are assembled through face-to-face π-stacking interactions between the aromatic rings of adjacent units. researchgate.net One study on a chloro-derivative, 3-Acetyl-6-chloro-2H-chromen-2-one , showed that the coumarin system is planar, and the crystal structure is stabilized by C—H⋯O hydrogen bonds and aromatic π–π interactions. researchgate.net

Interactive Table: Crystallographic Data for 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one

ParameterValueReference
Chemical FormulaC₁₅H₉FO₃ researchgate.net
Crystal SystemNot specified
Space GroupNot specified
Key InteractionsFace-to-face π-stacking researchgate.net
Centroid-Centroid Distances (Å)3.634 - 3.986 researchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

For 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one , Direct Analysis in Real Time (DART) mass spectrometry yielded a protonated molecule [M+H]⁺ at m/z 257.081, which is in close agreement with the calculated value of 257.061 for the molecular formula C₁₅H₉FO₃. researchgate.net

In studies of various derivatives of 3-acetyl-6-bromo-2H-chromen-2-one , mass spectra consistently show the molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the characteristic isotopic signature of a bromine-containing compound. mdpi.comnih.govresearchgate.net For example, a derivative incorporating a benzoylisoxazole moiety showed M⁺ and M+2 peaks at m/z 423 and 425, respectively, confirming the presence of a single bromine atom. nih.gov Analysis of the fragmentation patterns of these compounds can help to identify stable substructures and confirm the connectivity of the different moieties. derpharmachemica.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for determining the absolute configuration of chiral molecules. The parent molecule, 3-Acetyl-6H-benzo[c]chromen-6-one, is achiral and therefore does not exhibit a CD spectrum. Searches of scientific literature did not yield any studies employing chiroptical methods for chiral derivatives of this specific compound. The synthesis of chiral atropisomers or the introduction of a stereocenter would be required to utilize this technique for stereochemical confirmation.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectra of various derivatives based on the 3-acetyl-6-bromo-2H-chromen-2-one core provide clear evidence for key functional groups. mdpi.com Strong absorption bands are consistently observed for the carbonyl (C=O) groups. For example, in one derivative, two C=O stretching vibrations are seen at 1727 cm⁻¹ and 1639 cm⁻¹. mdpi.com In another, the lactone C=O stretch is found at 1729 cm⁻¹, while the acetyl C=O stretch is part of a band at 1640 cm⁻¹. nih.gov Aromatic C=C and C-H stretching vibrations are also readily identified in the 1500-1610 cm⁻¹ and 3000-3120 cm⁻¹ regions, respectively. mdpi.comnih.gov While Raman data is less commonly reported, one database lists its availability for 3-acetyl-6-bromo-2H-chromen-2-one. chemicalbook.com

Interactive Table: Key FTIR Absorption Bands for 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives

Functional GroupWavenumber (cm⁻¹)Compound ContextReference
Lactone C=O Stretch1727 - 1735Various derivatives mdpi.comnih.gov
Acetyl C=O Stretch1639 - 1674Various derivatives mdpi.comnih.gov
C=N Stretch1601 - 1607Various heterocyclic derivatives mdpi.comnih.gov
Aromatic C=C Stretch~1600Various derivatives nih.gov
Aromatic =C-H Stretch3018 - 3111Various derivatives nih.gov

Computational Chemistry in Spectroscopic Data Prediction and Interpretation

Computational chemistry has become a vital partner to experimental analysis, enabling the prediction of spectroscopic data and providing deeper insight into molecular properties. Density Functional Theory (DFT) is a commonly used method for these purposes.

Studies on related chromen-2-one structures have shown that DFT calculations, often using the B3LYP functional, can accurately predict vibrational frequencies (IR) and NMR chemical shifts (¹H and ¹³C). nih.gov The computed IR frequencies can be assigned to specific vibrational modes, such as C=O stretching or ring deformations, through potential energy distribution (PED) analysis. nih.gov For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate chemical shifts, which can then be correlated with experimental spectra to confirm structural assignments. nih.gov

Furthermore, computational models can be used to analyze molecular orbitals (HOMO-LUMO energy gap), electrostatic potentials, and bond orders (Natural Bond Order analysis), which helps in understanding the reactivity and electronic properties of the molecule. nih.gov For complex reaction sequences leading to benzo[c]chromen-6-ones, DFT calculations have been used to investigate reaction mechanisms and transition states, confirming the regioselectivity observed in the lab. These computational tools are invaluable for rationalizing experimental outcomes and guiding the design of new synthetic pathways. iiit.ac.in

Chemical Reactivity, Derivatization, and Transformation Studies of 3 Acetyl 6h Benzo C Chromen 6 One

Electrophilic and Nucleophilic Reactions of the Chromenone Core

The 6H-benzo[c]chromen-6-one core, a key structural motif, exhibits a rich and varied reactivity towards both electrophiles and nucleophiles. The electron distribution within this fused ring system, influenced by the lactone and acetyl groups, dictates the preferred sites of chemical attack.

Studies on related 3-acyl(aroyl)coumarins, which share the α,β-unsaturated lactone system, reveal that the C4 position can act as an electrophilic center, susceptible to nucleophilic attack. researchgate.net While direct electrophilic substitution on the carbocyclic rings of the 3-Acetyl-6H-benzo[c]chromen-6-one is not extensively documented in dedicated studies, the reactivity of the analogous 3-bromoacetylcoumarins suggests that the acetyl group's methylene (B1212753) protons are highly activated. Nitration and bromination of 3-bromoacetylcoumarins have been shown to occur at this active methylene group rather than on the aromatic ring, yielding 3-ω-bromonitroacetylcoumarins and 3-ω-dibromoacetylcoumarins, respectively. researchgate.net This suggests a similar propensity for electrophilic attack on the acetyl group of 3-Acetyl-6H-benzo[c]chromen-6-one.

Nucleophilic attack on the chromenone system is a prominent feature of its chemistry. The C2 atom of the pyrone ring in 3-acylchromones is highly electrophilic due to the influence of the adjacent oxygen atom and the electron-withdrawing carbonyl groups. This makes it a prime target for nucleophiles, often leading to ring-opening reactions. rsc.org For instance, the reaction of 3-acylchromones with 1,3-dicarbonyl compounds like dimethyl 1,3-acetonedicarboxylate in the presence of a base such as DBU proceeds via nucleophilic attack at the C2 position, initiating a cascade that results in the formation of functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins. rsc.org

Transformations Involving the 3-Acetyl Group (e.g., Condensations, Reductions, Oxidations)

The 3-acetyl group of 3-Acetyl-6H-benzo[c]chromen-6-one is a versatile handle for a wide array of chemical transformations, including condensations, reductions, and oxidations.

Condensation Reactions: The active methylene protons of the acetyl group readily participate in condensation reactions. For example, treatment of the related 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in boiling xylene results in the formation of the corresponding enaminone, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. organic-chemistry.org This enaminone can then serve as a precursor for the synthesis of various heterocyclic systems. organic-chemistry.org

Reduction: The carbonyl group of the 3-acetyl moiety can be selectively reduced. While specific studies on the reduction of 3-Acetyl-6H-benzo[c]chromen-6-one are not abundant, the reduction of aromatic nitro compounds to the corresponding amines is a well-established transformation. nih.gov This suggests that the acetyl group could potentially be reduced to an ethyl group or a secondary alcohol under appropriate conditions, such as using sodium borohydride (B1222165) in the presence of a palladium catalyst. nih.gov

Oxidation: The acetyl group can also undergo oxidation. For instance, the oxidation of pyruvate, which contains an acetyl group precursor, to acetyl-CoA is a fundamental biochemical process. mdpi.com In a laboratory setting, the oxidation of an acetyl group can lead to the formation of a carboxylic acid or other oxidized species, depending on the oxidizing agent and reaction conditions.

Ring-Opening and Rearrangement Pathways of the Benzopyranone System

The benzopyranone skeleton of 3-Acetyl-6H-benzo[c]chromen-6-one can undergo ring-opening reactions under various conditions, particularly in the presence of strong nucleophiles. The lactone ring is susceptible to cleavage, leading to the formation of acyclic intermediates that can then participate in further transformations.

The reaction of 4-oxo-4H-chromene-2-carboxamides with dimethylamine (B145610) has been shown to proceed via a ring-opening mechanism, resulting in the formation of (E)-2-(N,N-dimethylamino)-3-(2-hydroxybenzoyl)acrylamides. rsc.org This reaction highlights the susceptibility of the pyrone ring to nucleophilic attack and subsequent cleavage. Similarly, the reaction of 3-acylchromones with 1,3-dicarbonyl compounds involves the opening of the pyrone ring following nucleophilic attack at the C2 position. rsc.org

Synthesis of Structurally Modified Analogues and Hybrid Molecules

The chemical reactivity of 3-Acetyl-6H-benzo[c]chromen-6-one allows for its use as a scaffold for the synthesis of a diverse range of structurally modified analogues and hybrid molecules. These transformations often involve the versatile 3-acetyl group and the reactive chromenone core.

A significant application of this chemistry is the synthesis of fused heterocyclic systems. For example, starting from 3-acetyl-6-bromo-2H-chromen-2-one, a variety of heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine (B1248293), tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, and thiazole (B1198619) moieties have been synthesized. organic-chemistry.org These syntheses typically involve the initial transformation of the acetyl group into a more reactive intermediate, such as an enaminone or a hydrazone, which then undergoes cyclization with appropriate reagents. organic-chemistry.org

The synthesis of nitrogen-containing heterocycles is a particularly well-explored area. The reaction of 3-(4-acetylphenyl)-2H-chromen-2-one with various amines and other nitrogen-containing nucleophiles has been shown to yield a range of fused heterocyclic products. researchgate.net This demonstrates the potential of the acetyl group as a key functional handle for the construction of complex molecular architectures.

Below is a table summarizing the synthesis of various heterocyclic compounds from a related starting material, 3-acetyl-6-bromo-2H-chromen-2-one.

Starting MaterialReagent(s)Product TypeReference
3-Acetyl-6-bromo-2H-chromen-2-oneN,N-Dimethylformamide-dimethylacetalEnaminone organic-chemistry.org
Enaminone derivativeHeterocyclic aminesPyrazolo[1,5-a]pyrimidine, Tetrazolo[1,5-a]pyrimidine, Imidazo[1,2-a]pyrimidine organic-chemistry.org
3-Acetyl-6-bromo-2H-chromen-2-oneMethyl hydrazinecarbodithioateHydrazone organic-chemistry.org
Hydrazone derivativeHydrazonoyl chlorides1,3,4-Thiadiazoles organic-chemistry.org
Hydrazone derivativeHydroximoyl chloridesThiazoles organic-chemistry.org

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

Understanding the mechanisms of the reactions involving 3-Acetyl-6H-benzo[c]chromen-6-one is crucial for controlling reaction outcomes and designing new synthetic strategies. Kinetic and isotopic labeling studies are powerful tools for elucidating these mechanisms.

While specific kinetic and isotopic studies on 3-Acetyl-6H-benzo[c]chromen-6-one are not widely reported, research on related benzopyran and chromenone systems provides valuable insights. For example, kinetic studies on the hydride transfer reactions of benzopyran compounds have been used to establish a one-step hydride transfer mechanism and to understand the influence of substituents on reaction rates. nih.gov Such studies have demonstrated a linear correlation between the thermodynamics and kinetics of the reaction, which can be used to predict kinetic isotope effects. nih.gov

Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique for tracing the pathways of atoms during a chemical reaction. researchgate.net For instance, deuterium exchange studies can reveal the acidity of specific protons within a molecule. In the context of 3-Acetyl-6H-benzo[c]chromen-6-one, deuterium exchange could be used to probe the lability of the methylene protons of the acetyl group and the protons on the aromatic rings, providing information about the sites of potential deprotonation and subsequent reaction. mdpi.com

Furthermore, kinetic investigations of the photochemical and thermal reactions of photochromic chromenes have been conducted using NMR spectroscopy. nih.gov These studies have allowed for the determination of the global reaction mechanism and the quantification of the thermal activation parameters and photochemical quantum yields for the various isomerization processes. nih.gov While 3-Acetyl-6H-benzo[c]chromen-6-one is not photochromic, these methodologies could be adapted to study the kinetics of its thermal reactions.

Theoretical and Computational Investigations of 3 Acetyl 6h Benzo C Chromen 6 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Acetyl-6H-benzo[c]chromen-6-one, these calculations would reveal the distribution of electrons within the molecule, which is key to its stability and reactivity. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule.

Furthermore, these calculations would elucidate the electrostatic potential surface, highlighting electron-rich and electron-deficient regions. This information is invaluable for predicting how the molecule would interact with other chemical species, including potential reagents or biological targets. Reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, would also be derived to provide a quantitative measure of its reactive tendencies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of 3-Acetyl-6H-benzo[c]chromen-6-one over time. These simulations would track the atomic movements, providing insights into the molecule's conformational flexibility. By simulating the molecule in different environments (e.g., in a solvent or in the presence of other molecules), one could understand how its shape and structure might change.

MD simulations are particularly useful for studying intermolecular interactions. For instance, they could model how molecules of 3-Acetyl-6H-benzo[c]chromen-6-one interact with each other in a condensed phase or how they bind to a larger biological macromolecule. The resulting trajectories would allow for the calculation of binding free energies and the identification of key interacting residues, which is crucial for understanding its potential biological activity.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method that can accurately predict various spectroscopic properties of a molecule. For 3-Acetyl-6H-benzo[c]chromen-6-one, DFT calculations could be used to simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The predicted spectra could then be compared with experimentally obtained data to confirm the molecule's structure and to assign specific spectral features to the vibrations and electronic transitions of different parts of the molecule. This correlative approach between theoretical and experimental spectroscopy is a powerful tool for structural elucidation and for gaining a deeper understanding of the molecule's electronic and vibrational properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study requires data on a set of related molecules, a hypothetical study involving 3-Acetyl-6H-benzo[c]chromen-6-one and its analogs could provide significant mechanistic insights.

By developing a QSAR model, researchers could identify the key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are most influential for a particular biological activity. This would help in understanding the mechanism of action and in designing new, more potent compounds. For example, a QSAR study might reveal that the acetyl group at the 3-position plays a critical role in the molecule's activity.

In Silico Screening and Molecular Docking Studies for Molecular Target Identification

In the absence of known biological targets for 3-Acetyl-6H-benzo[c]chromen-6-one, in silico screening and molecular docking studies would be the first step in identifying potential protein partners. Virtual screening of large libraries of protein structures could identify potential binding targets for the molecule.

Following the identification of potential targets, molecular docking simulations would be performed to predict the preferred binding orientation and affinity of 3-Acetyl-6H-benzo[c]chromen-6-one to the active site of the target protein. These studies would generate a binding score and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein, providing a rational basis for its potential biological function and guiding further experimental validation.

Mechanistic Biological Investigations and Molecular Target Identification of 3 Acetyl 6h Benzo C Chromen 6 One Derivatives

In Vitro Cellular Assays for Biological Pathway Modulation

Enzyme Inhibition and Activation Studies (e.g., MAO-B, DNA Gyrase, Cholinesterases)

Derivatives of the 6H-benzo[c]chromen-6-one scaffold have been evaluated for their inhibitory potential against several enzymes, most notably cholinesterases and phosphodiesterase II.

Cholinesterases:

A series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives have been synthesized and assessed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are validated targets in Alzheimer's disease management. nih.gov While the naturally occurring hydroxylated derivatives, known as urolithins, show negligible inhibitory activity against these enzymes, synthetic modifications have yielded compounds with significant potency. nih.gov These synthetic derivatives have demonstrated activity comparable to established drugs like donepezil, galantamine, and rivastigmine (B141) in in vitro tests. nih.gov

Phosphodiesterase II (PDE2):

Alkoxylated derivatives of 6H-benzo[c]chromen-6-one have been designed and synthesized as potential inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases. mdpi.comsemanticscholar.org One particular derivative, identified as compound 1f in the study, demonstrated the most significant inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. mdpi.com This level of activity was comparable to that of the known PDE2 inhibitor, BAY 60-7550, in cellular-level studies. mdpi.com The study highlighted that the nature of the substituent at the R¹ position significantly influences the PDE2 inhibitory activity. mdpi.com

Monoamine Oxidase B (MAO-B) and DNA Gyrase:

Currently, there is no publicly available scientific literature detailing the investigation of 3-acetyl-6H-benzo[c]chromen-6-one or its derivatives for their inhibitory or activation effects on monoamine oxidase B (MAO-B) or DNA gyrase.

Interactive Table: Enzyme Inhibition by 6H-Benzo[c]chromen-6-one Derivatives

Compound ClassTarget EnzymeKey FindingsReference
6H-benzo[c]chromen-6-one derivativesAcetylcholinesterase (AChE)Synthetic derivatives show comparable activity to rivastigmine, galantamine, and donepezil. nih.gov
6H-benzo[c]chromen-6-one derivativesButyrylcholinesterase (BChE)Synthetic derivatives show comparable activity to rivastigmine, galantamine, and donepezil. nih.gov
Alkoxylated 6H-benzo[c]chromen-6-one derivativesPhosphodiesterase II (PDE2)Derivative 1f showed an IC50 of 3.67 ± 0.47 μM, comparable to BAY 60-7550. mdpi.com

Receptor Binding and Signaling Pathway Analysis (e.g., Estrogen Receptors)

Estrogen Receptors:

The 6H-benzo[c]chromen-6-one scaffold has been a subject of investigation for its interaction with estrogen receptors (ER). A study focused on a series of these derivatives found that many analogs act as potent and selective agonists for estrogen receptor beta (ERβ). nih.gov The research highlighted that the presence of bis-hydroxyl groups at positions 3 and 8 is crucial for activity in a Homogeneous Time Resolved Fluorescence (HTRF) coactivator recruitment assay. nih.gov Through further modifications on both phenyl rings, compounds were developed that exhibited ERβ potency of less than 10 nM and over 100-fold selectivity compared to estrogen receptor alpha (ERα). nih.gov

Interactive Table: Receptor Binding of 6H-Benzo[c]chromen-6-one Derivatives

Compound ClassReceptor TargetActivityKey FindingsReference
6H-benzo[c]chromen-6-one derivativesEstrogen Receptor β (ERβ)AgonistPotent and selective agonism with <10nM potency and >100-fold selectivity over ERα. Bis-hydroxyl at positions 3 and 8 is essential. nih.gov
6H-benzo[c]chromen-6-one derivativesEstrogen Receptor α (ERα)Low Agonist ActivitySignificantly lower affinity and agonist activity compared to ERβ. nih.gov

Gene Expression and Proteomic Profiling in Model Systems

As of the current date, there are no specific studies available in the public domain that have reported on the gene expression or proteomic profiling of any model systems following treatment with 3-acetyl-6H-benzo[c]chromen-6-one or its direct derivatives.

In Vivo Animal Model Studies for Phenotypic Characterization and Mechanism of Action

Pharmacodynamic Studies in Relevant Animal Models

Although in vitro studies have shown promising results for certain derivatives, particularly as cholinesterase inhibitors, detailed in vivo pharmacodynamic studies are limited. One study mentioned that the synthesized 6H-benzo[c]chromen-6-one derivatives exerted comparable activity to existing drugs in in vivo studies, specifically referencing a passive avoidance test, but detailed pharmacodynamic data was not provided. nih.gov There is a lack of specific in vivo pharmacodynamic data for 3-acetyl-6H-benzo[c]chromen-6-one.

Target Engagement and Pathway Validation in Animal Systems

There is currently no publicly available research that has investigated the in vivo target engagement or validated the modulated biological pathways in animal systems for 3-acetyl-6H-benzo[c]chromen-6-one or its derivatives.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of 6H-benzo[c]chromen-6-one, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases.

A key strategy in the SAR exploration of this scaffold involves the modification of substituents at various positions on the benzocoumarin core. For instance, research into a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives as potential inhibitors of Phosphodiesterase II (PDE2), an enzyme relevant to neurodegenerative diseases, revealed important SAR trends. mdpi.com The study systematically varied the alkyl chain attached to the 3-position via an ether linkage. The results indicated that the length and nature of this alkoxy group are critical for inhibitory activity. mdpi.com

The inhibitory concentrations (IC₅₀) for these derivatives show a clear trend. A simple methoxy (B1213986) group (Compound 1a ) provides a baseline activity. As the alkyl chain length increases from propoxy (1d ) to butoxy (1f ), the inhibitory potency against PDE2 increases, with the butoxy derivative showing the highest activity in the series. mdpi.com However, a further increase in chain length to pentyloxy (1g ) or the introduction of branching, as in the sec-butoxy derivative (1e ), leads to a decrease in activity. The introduction of a bulky benzyl (B1604629) group (1j ) also results in diminished potency, suggesting that a specific-sized, linear alkyl chain is optimal for fitting into the hydrophobic binding pocket of the PDE2 enzyme. mdpi.com

Table 1: SAR of 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives as PDE2 Inhibitors mdpi.com

Compound R Group at C-3 IC₅₀ (µM) vs. PDE2
1a -OCH₃ 14.23 ± 1.21
1d -O(CH₂)₂CH₃ 5.21 ± 0.53
1e -OCH(CH₃)CH₂CH₃ 6.72 ± 0.82
1f -O(CH₂)₃CH₃ 3.67 ± 0.47
1g -O(CH₂)₄CH₃ 7.28 ± 0.94

| 1j | -OCH₂Ph | 11.23 ± 1.08 |

In a different therapeutic area, derivatives of the related 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative activity against the human liver carcinoma cell line (HEPG2-1). researchgate.net In this series, the 3-acetyl group serves as a versatile chemical handle to construct various heterocyclic systems fused to the coumarin (B35378) core. The SAR data from these compounds highlight the importance of the specific heterocyclic moiety for anticancer activity.

Among the synthesized compounds, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative (7c ) and a thiazole (B1198619) derivative (23g ) demonstrated the most potent antiproliferative effects, with IC₅₀ values of 2.70 µM and 3.50 µM, respectively. researchgate.net In contrast, other derivatives, such as the isoxazole (B147169) 13a , showed significantly weaker activity. researchgate.net This suggests that the nitrogen-rich pyrazolopyrimidine and thiazole ring systems contribute more effectively to the interactions with the biological target responsible for the observed cytotoxicity than the isoxazole ring.

Table 2: Antiproliferative Activity of 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives against HEPG2-1 Cell Line researchgate.net

Compound Heterocyclic System Attached at C-3 IC₅₀ (µM) vs. HEPG2-1
7c Pyrazolo[1,5-a]pyrimidine 2.70 ± 0.28
23g Thiazole 3.50 ± 0.23
18a 1,3,4-Thiadiazole 4.90 ± 0.69

| 13a | Isoxazole | 15.3 ± 1.69 |

Further SAR studies on 6H-benzo[c]chromen-6-one derivatives have revealed that the substitution pattern on the phenyl rings is crucial for activity and selectivity. For instance, in the development of selective agonists for Estrogen Receptor β (ERβ), it was discovered that the presence of hydroxyl groups at both the 3 and 8 positions is an essential requirement for potent activity. nih.gov

Investigation of Molecular Targets and Ligand-Receptor Interactions

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. Derivatives of 6H-benzo[c]chromen-6-one have been shown to interact with several important biological targets.

Phosphodiesterase II (PDE2): As discussed in the SAR section, alkoxylated derivatives of 6H-benzo[c]chromen-6-one have been identified as inhibitors of PDE2. mdpi.com PDE2 is an enzyme that degrades the second messengers cAMP and cGMP. Its inhibition can enhance cellular signaling pathways that are crucial for cognitive processes, making PDE2 inhibitors potential therapeutic agents for neurodegenerative diseases like Alzheimer's. mdpi.com The interaction is believed to occur within a hydrophobic binding pocket of the enzyme, where the length and lipophilicity of the alkoxy side chain at the C-3 position are key determinants of binding affinity. mdpi.com

Estrogen Receptors (ERs): A series of 6H-benzo[c]chromen-6-one derivatives have been prepared and evaluated for their affinity and selectivity for the two subtypes of estrogen receptors, ERα and ERβ. Many of these compounds were found to be potent and highly selective ERβ agonists. nih.gov Selective ERβ agonists are of significant interest for their potential therapeutic applications in various conditions, including certain cancers and inflammatory diseases, without the side effects associated with non-selective estrogenic activity. The key structural feature for this activity was found to be the presence of hydroxyl groups at positions 3 and 8, which likely form critical hydrogen bonds with amino acid residues in the ligand-binding pocket of ERβ. nih.gov

Aryl Hydrocarbon Receptor (AHR): Urolithins, the parent hydroxylated 6H-benzo[c]chromen-6-ones, have been investigated for their interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the metabolism of xenobiotics and modulating immune responses. nih.gov Studies have shown that Urolithin A (UroA) acts as a human-selective AHR antagonist. It can block AHR-mediated enhancement of gene transcription involved in inflammation, suggesting a potential mechanism for the anti-inflammatory properties of urolithin-producing foods. nih.gov Other urolithins, such as Urolithin D and Urolithin M6, showed a modest ability to increase AHR activity. nih.gov

Cholinesterases: While some related benzochromene structures have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease therapy, the naturally occurring urolithins themselves have been found to possess negligible inhibitory potential against these enzymes. researchgate.netnih.gov This highlights the specificity of ligand-receptor interactions and demonstrates how structural modifications can dramatically alter the target profile of a chemical scaffold.

Advanced Applications in Chemical Research Excluding Pharmaceutical Formulations and Clinical Uses

Utilization as a Synthetic Synthon for Complex Molecular Architectures

The 6H-benzo[c]chromen-6-one core is a valuable scaffold in organic synthesis. The acetyl group at the 3-position of 3-Acetyl-6H-benzo[c]chromen-6-one provides a reactive handle for a variety of chemical transformations, making it a versatile synthetic synthon for the construction of more complex molecular architectures.

A primary route to synthesizing the 6H-benzo[c]chromen-6-one framework involves the reaction of 3-acetylcoumarin (B160212) with active methylene (B1212753) compounds. For instance, the reaction of 3-acetylcoumarin with acetone (B3395972) in the presence of various amines can yield 6H-benzo[c]chromen-6-ones. researchgate.net This reactivity highlights the potential of the acetyl group to participate in condensation and cyclization reactions.

The acetyl group can be a precursor to a wide array of functional groups. For example, it can undergo condensation with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These products can then be used in subsequent reactions to build larger, more complex heterocyclic systems. A study on 3-acetyl-6-methyl-2H-chromen-2-one, a closely related compound, demonstrated its use in a three-component reaction with thiosemicarbazide (B42300) and hydrazonoyl halides to synthesize novel thiazolyl-coumarins under ultrasonic irradiation. frontiersin.org This suggests that 3-Acetyl-6H-benzo[c]chromen-6-one could similarly be employed to generate a library of diverse heterocyclic compounds.

Furthermore, the acetyl group's methyl and carbonyl components are both reactive sites. The methyl group can be halogenated or can participate in aldol-type condensations, while the carbonyl group is susceptible to nucleophilic attack. This dual reactivity allows for a range of modifications, enabling the synthesis of intricate molecular structures. The reaction of 3-acetylcoumarin with various reagents has been extensively reviewed, showcasing its versatility in forming diverse heterocyclic fused coumarins through cycloaddition, α-halogenation, aldol (B89426) condensation, reduction, and 1,2-addition reactions. researchgate.net

Development as Chemical Probes for Biological Systems and Biochemical Analysis

Derivatives of the 6H-benzo[c]chromen-6-one scaffold have shown significant promise as chemical probes, particularly as fluorescent sensors for the detection of metal ions. While direct studies on 3-Acetyl-6H-benzo[c]chromen-6-one are limited, the photophysical properties of the core structure suggest its potential in this area.

A notable example is the use of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), a metabolite of ellagitannins, as a selective fluorescent "on-off" sensor for iron (III) ions. nih.gov This sensing capability is attributed to the specific interaction between the metal ion and the coumarin (B35378) scaffold, leading to a quenching of fluorescence. Another study on 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one also demonstrated its utility as a selective fluorescent sensor for iron (III). nih.gov

The presence of an acetyl group in 3-Acetyl-6H-benzo[c]chromen-6-one could modulate the electronic properties of the benzocoumarin core, potentially influencing its fluorescence and interaction with specific analytes. Research on a 4-acetyl substituted benzo[c]chromen-6-one derivative indicated that the electron-withdrawing nature of the acetyl group can quench the intrinsic fluorescence of the scaffold. nih.gov However, this property could be harnessed for the design of "turn-on" fluorescent probes, where the interaction with a target analyte leads to a chemical transformation that restores fluorescence.

The development of such probes is crucial for understanding the roles of metal ions in biological systems and for the detection of environmental contaminants. The ability to selectively detect specific metal ions with high sensitivity is a key area of research in analytical and medicinal chemistry. researchgate.netresearchgate.net

Role in Materials Science Applications (e.g., Fluorescent Probes, Organic Semiconductors)

The inherent fluorescence of the 6H-benzo[c]chromen-6-one core makes it an attractive candidate for applications in materials science, particularly in the development of fluorescent materials and organic electronics.

The photophysical properties of coumarin derivatives are well-documented, and their application as fluorescent probes is a testament to their potential in materials science. The bright fluorescence and high quantum yields of many 6H-benzo[c]chromen-6-one derivatives make them suitable for use as luminogens.

In the realm of organic electronics, the 6H-benzo[c]chromen-6-one scaffold can be incorporated into polymers to create materials with desirable optoelectronic properties. For instance, the introduction of an oxygen atom into a fluorene-based semiconducting polymer to form a benzochromene-containing polymer resulted in a material with a reduced bandgap and improved performance in polymer solar cells. This highlights the potential of the benzo[c]chromen-6-one unit as an electron-rich building block in conjugated polymers.

While direct research on the application of 3-Acetyl-6H-benzo[c]chromen-6-one in organic semiconductors is not widely reported, the acetyl group offers a site for further functionalization. This could allow for the tuning of the electronic properties of the molecule, such as its energy levels and charge transport characteristics, which are crucial for its performance in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Precursors for Advanced Pharmaceutical Intermediates (Research and Discovery Stage)

The 6H-benzo[c]chromen-6-one skeleton is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. nih.gov Consequently, 3-Acetyl-6H-benzo[c]chromen-6-one serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates at the research and discovery stage.

The acetyl group can be readily transformed into other functional groups that are crucial for biological activity. For example, derivatives of 6H-benzo[c]chromen-6-one have been designed and synthesized as potential inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in various neurological and cardiovascular disorders. mdpi.comnih.gov The synthesis of these inhibitors often involves the modification of the core structure, and a reactive group like acetyl at the 3-position would be an ideal starting point for such modifications.

Furthermore, the 6H-benzo[c]chromen-6-one framework is found in urolithins, which are natural metabolites of ellagic acid and have been studied for their potential as cognitive enhancers in the context of Alzheimer's disease. While urolithins themselves show negligible inhibition of key enzymes in Alzheimer's disease, their core structure has been used as a template to design more potent inhibitors.

The versatility of the acetyl group allows for the introduction of various pharmacophores through reactions such as condensation, oxidation, reduction, and the formation of heterocyclic rings. This enables the rapid generation of a library of diverse compounds for screening in drug discovery programs. For example, a series of 6H-benzo[c]chromen-6-one derivatives have been prepared and evaluated as selective estrogen receptor beta (ERβ) agonists. nih.gov

Future Directions and Emerging Research Frontiers for 3 Acetyl 6h Benzo C Chromen 6 One

Challenges in Stereoselective Synthesis of Advanced Benzocannabinoid Derivatives

The development of advanced derivatives of 3-Acetyl-6H-benzo[c]chromen-6-one, particularly those with specific stereochemistry, presents considerable synthetic challenges. The creation of chiral centers in a controlled manner is crucial for optimizing pharmacological activity and reducing off-target effects.

One of the primary hurdles lies in the enantioselective synthesis of the benzo[c]chromenone core. While various methods exist for the synthesis of racemic 6H-benzo[c]chromen-6-ones, including metal-catalyzed reactions and cycloadditions, achieving high enantioselectivity remains a key objective. tubitak.gov.tr Strategies for the enantioselective total synthesis of cannabinoids, which share structural similarities, often involve multi-step sequences and the use of chiral auxiliaries or catalysts. researchgate.netnih.gov For instance, tandem enantioselective conjugate addition/enolate alkylation has been employed for the synthesis of cannabinoid analogues, a technique that could potentially be adapted for 3-Acetyl-6H-benzo[c]chromen-6-one derivatives. researchgate.net

Furthermore, the introduction of substituents with defined stereochemistry on the pre-formed benzo[c]chromenone ring system is another significant challenge. This requires the development of highly stereoselective reactions that can tolerate the existing functionality of the molecule. Asymmetric transfer hydrogenation of ketone functionalities, for example, represents a potential route for creating chiral alcohols from acetyl-substituted precursors like 3-Acetyl-6H-benzo[c]chromen-6-one. nih.gov

The synthesis of benzocannabinoid analogues with multiple stereocenters further complicates the synthetic design, demanding precise control over relative and absolute stereochemistry. researchgate.netnih.gov Overcoming these challenges will necessitate the development of novel catalytic systems and synthetic methodologies that are both efficient and highly selective.

Exploration of Novel Biological Targets and Mechanistic Avenues

While initial studies on benzo[c]chromenone derivatives have focused on targets such as cholinesterases and estrogen receptors, the exploration for novel biological targets and a deeper understanding of their mechanisms of action are critical for unlocking the full therapeutic potential of compounds like 3-Acetyl-6H-benzo[c]chromen-6-one.

Recent research has identified promising new avenues. For example, derivatives of 6H-benzo[c]chromen-6-one have been investigated as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways. acs.org This opens up the possibility of developing 3-Acetyl-6H-benzo[c]chromen-6-one analogues as targeted anti-cancer agents.

Beyond oncology, the endocannabinoid system itself presents a rich landscape for novel target discovery. While the classical cannabinoid receptors CB1 and CB2 are well-known, other potential targets include orphan G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, which are involved in a variety of physiological processes.

A thorough investigation into the structure-activity relationships (SAR) of 3-Acetyl-6H-benzo[c]chromen-6-one and its derivatives is essential for elucidating their mechanistic pathways. By systematically modifying the structure and assessing the impact on biological activity, researchers can identify the key molecular features responsible for target engagement and downstream signaling effects. This knowledge is crucial for the rational design of more potent and selective next-generation compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. These powerful computational tools can be leveraged to accelerate the design and optimization of novel 3-Acetyl-6H-benzo[c]chromen-6-one derivatives with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be enhanced by machine learning algorithms to predict the biological activity of new compounds based on their chemical structure. nih.govnih.gov By training ML models on existing datasets of benzo[c]chromenone derivatives and their corresponding biological data, it is possible to develop predictive models for various endpoints, such as inhibitory potency against a specific target or anti-proliferative activity in cancer cell lines. nih.gov These models can then be used to virtually screen large libraries of hypothetical 3-Acetyl-6H-benzo[c]chromen-6-one analogues, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Furthermore, generative AI models can be employed to design entirely new molecular scaffolds with optimized properties. These models can learn the underlying chemical patterns from known active compounds and generate novel structures that are predicted to have high affinity and selectivity for a particular biological target. mdpi.com This in silico design process can significantly reduce the time and resources required for lead discovery. researchgate.net

The application of AI and ML is not limited to activity prediction. These technologies can also be used to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, helping to identify and eliminate unsuitable candidates at an early stage of the drug discovery pipeline. nih.gov

AI/ML ApplicationDescriptionPotential Impact on 3-Acetyl-6H-benzo[c]chromen-6-one Research
QSAR Modeling Develops mathematical relationships between chemical structure and biological activity.Predicts the potency and selectivity of new derivatives, guiding lead optimization.
Virtual Screening Computationally screens large libraries of compounds against a biological target.Rapidly identifies promising 3-Acetyl-6H-benzo[c]chromen-6-one analogues for synthesis.
Generative Models Creates novel molecular structures with desired properties.Designs new benzo[c]chromenone scaffolds with enhanced therapeutic potential.
ADME/Tox Prediction Predicts the pharmacokinetic and toxicity profiles of compounds.Early identification and de-selection of candidates with unfavorable properties.

Development of Sustainable and Scalable Synthetic Methodologies for Chromenone Production

As promising lead compounds emerge from the aforementioned research efforts, the development of sustainable and scalable synthetic methodologies for their production becomes paramount. Traditional synthetic routes often rely on harsh reagents, stoichiometric amounts of metal catalysts, and organic solvents, which can be environmentally detrimental and costly for large-scale manufacturing. tubitak.gov.tr

A key focus in this area is the development of "green" synthetic methods. This includes the use of catalyst-free reactions, which simplify purification and reduce waste. rsc.org For instance, cascade reactions in aqueous media under microwave irradiation have been explored for the synthesis of 6H-benzo[c]chromenes, offering an environmentally benign alternative to conventional methods. rsc.org

The exploration of one-pot synthesis and domino reactions is another promising avenue for improving the efficiency and sustainability of chromenone production. chemrxiv.org These approaches combine multiple reaction steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage. Palladium-catalyzed domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization is one such example that has been successfully applied to the synthesis of benzo[c]chromenones. chemrxiv.org

Furthermore, the development of scalable synthetic routes is crucial for translating laboratory-scale discoveries into viable therapeutic candidates. This involves optimizing reaction conditions to maximize yield and purity while ensuring the process is safe and economically feasible for industrial-scale production. The ability to produce significant quantities of 3-Acetyl-6H-benzo[c]chromen-6-one and its derivatives is essential for preclinical and clinical evaluation.

Sustainable Synthesis ApproachDescriptionRelevance to 3-Acetyl-6H-benzo[c]chromen-6-one
Catalyst-Free Synthesis Reactions that proceed without the need for a catalyst.Reduces metal contamination and simplifies product purification.
Aqueous Media Reactions Using water as a solvent instead of organic solvents.Environmentally friendly and reduces the use of hazardous materials.
One-Pot/Domino Reactions Combining multiple reaction steps into a single process.Increases efficiency, reduces waste, and lowers production costs.
Scalable Methodologies Processes that can be efficiently scaled up for large-scale production.Enables the production of sufficient quantities for advanced testing and potential commercialization.

Q & A

Q. What are the common synthetic routes for 3-Acetyl-6H-benzo[c]chromen-6-one, and how do they differ in efficiency?

  • Methodological Answer : Two primary methods are reported:
  • Three-component synthesis : Combines primary amines, β-ketoesters, and chalcones in glycerol with Sc(OTf)₃ catalysis (10 mol%) at 100°C for 24 h. Yields range from 51–59%, with purification via silica column chromatography using petroleum ether/ethyl acetate gradients .
  • Cyclocondensation : Uses 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and 1,3-bis(silyloxy)-1,3-butadienes under reflux conditions. This method is advantageous for introducing substituents but requires rigorous anhydrous conditions .
  • Key Comparison : The three-component method offers better atom economy and greener solvents (glycerol), while cyclocondensation allows precise functionalization.

Q. How can researchers characterize 3-Acetyl-6H-benzo[c]chromen-6-one derivatives structurally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.003 Å) and confirms stereochemistry, as demonstrated for fluoro-substituted analogs .
  • NMR spectroscopy : Use ¹H/¹³C NMR (300–400 MHz) to identify acetyl groups (δ ~2.5 ppm for CH₃) and chromenone protons (δ 6.5–8.5 ppm). Coupling constants in ¹H NMR help differentiate regioisomers .
  • HRMS (ESI-TOF) : Validates molecular formulas (e.g., C₁₄H₁₀O₃ requires m/z 238.26) with <5 ppm error .

Q. What solvent systems are optimal for purifying benzo[c]chromen-6-one derivatives?

  • Methodological Answer :
  • Silica column chromatography : Use petroleum ether/ethyl acetate (90:10 to 96:4 v/v) for non-polar derivatives. Adjust gradients for polar analogs (e.g., hydroxyl or amino groups) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 3-Acetyl-6H-benzo[c]chromen-6-one derivatives?

  • Methodological Answer :
  • Catalyst screening : Compare Sc(OTf)₃ (10 mol%) with Lewis acids like BF₃·Et₂O or Bi(OTf)₃ to enhance cyclization rates. Sc(OTf)₃ shows superior activity in glycerol .
  • Solvent effects : Test ionic liquids (e.g., [BMIM]BF₄) or deep eutectic solvents to replace glycerol, potentially reducing reaction time .
  • Temperature gradients : Staged heating (e.g., 60°C for 1 h, then 100°C) may prevent side reactions in chalcone-based syntheses .

Q. What strategies resolve contradictions in reported biological activities of benzo[c]chromen-6-ones?

  • Methodological Answer :
  • Comparative bioassays : Test analogs (e.g., 3-acetyl vs. 7-amino derivatives) against standardized cell lines (e.g., MCF-7 for antitumor activity) under identical conditions .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluoro at C-2 ) with IC₅₀ values to identify pharmacophores.
  • Meta-analysis : Aggregate data from peer-reviewed studies (avoiding unreliable sources like BenchChem) to assess activity trends .

Q. How can structural ambiguities in NMR data for substituted derivatives be addressed?

  • Methodological Answer :
  • DEPT-135/HSQC : Differentiate CH₃ (acetyl) from quaternary carbons in crowded regions (δ 160–180 ppm for carbonyls) .
  • NOESY/ROESY : Resolve spatial proximity of substituents (e.g., acetyl orientation relative to the chromenone ring) .
  • X-ray vs. computational docking : Validate proposed conformations using Gaussian09 (B3LYP/6-311+G(d,p)) and compare with crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.